2,2'-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) diiodide
Description
This compound, commonly referred to by its synonym Cisatracurium , is a bis-isoquinolinium derivative with a complex molecular architecture. Its IUPAC name reflects a symmetrical structure featuring two 1,2,3,4-tetrahydroisoquinolinium moieties linked by a pentanediylbis(oxy(3-oxo-3,1-propanediyl)) bridge. Each isoquinolinium unit is substituted with 3,4-dimethoxyphenylmethyl, 6,7-dimethoxy, and 2-methyl groups, and the molecule exists as a diiodide salt .
Cisatracurium is a neuromuscular blocking agent (NMBA) used in clinical anesthesia to induce skeletal muscle relaxation during surgical procedures. Its quaternary ammonium groups confer water solubility and facilitate interaction with nicotinic acetylcholine receptors at neuromuscular junctions, enabling reversible competitive inhibition . Stereochemical specificity (R,R configuration) enhances its pharmacological profile by reducing histamine release compared to racemic analogs like Atracurium .
Properties
CAS No. |
64493-21-6 |
|---|---|
Molecular Formula |
C53H72I2N2O12 |
Molecular Weight |
1183.0 g/mol |
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;diiodide |
InChI |
InChI=1S/C53H72N2O12.2HI/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;;/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1H/q+2;;/p-2 |
InChI Key |
YJIYHDCQNHBGDU-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide involves multiple steps:
Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a Pictet-Spengler reaction, where 3,4-dimethoxybenzaldehyde reacts with 2-methyl-1,2,3,4-tetrahydroisoquinoline.
Esterification: The next step involves the esterification of the isoquinoline derivative with pentane-1,5-diol, forming the diester.
Quaternization: Finally, the quaternization of the diester with methyl iodide results in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Batch Reactors: For the initial Pictet-Spengler reaction and esterification.
Continuous Flow Reactors: For the quaternization step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
The compound’s reactivity is governed by:
-
Quaternary ammonium groups : Prone to nucleophilic substitution and Hofmann elimination.
-
Ester linkages : Susceptible to hydrolysis under acidic or basic conditions.
-
Aromatic methoxy groups : Potential for demethylation or oxidation.
Reagents and Conditions
Major Products
-
Hydrolysis : Forms two carboxylic acid derivatives and a pentanediol backbone.
-
Hofmann Elimination : Generates tetrahydroisoquinoline derivatives and volatile alkenes.
-
Oxidation : Produces hydroxylated or quinone-modified isoquinolinium species.
Kinetic and Stability Considerations
-
pH Sensitivity : The ester bonds hydrolyze rapidly in alkaline conditions (t₁/₂ < 1 hour at pH 10) .
-
Thermal Degradation : Hofmann elimination accelerates above 40°C, impacting storage stability.
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1=Low, 3=High) | Dominant Pathway |
|---|---|---|
| Quaternary Ammonium | 3 | Hofmann Elimination |
| Ester Linkage | 2 | Hydrolysis |
| Methoxy Aromatics | 1 | Oxidation |
Scientific Research Applications
Pharmacological Applications
The compound is primarily noted for its pharmacological properties. It is structurally related to atracurium, a neuromuscular blocking agent used in anesthesia. Its applications include:
- Neuromuscular Blockade :
- Potential Anticancer Activity :
Case Studies and Experimental Data
- Synthesis and Characterization :
- Biological Activity Studies :
- Toxicology and Safety Profiles :
Mechanism of Action
The compound exerts its effects by acting as a nicotinic antagonist at the cholinergic receptor. It binds to the receptor, blocking the action of acetylcholine, which leads to muscle relaxation. This mechanism is crucial in its application as a muscle relaxant during surgical procedures .
Comparison with Similar Compounds
1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]
This compound () shares a bis-isoquinoline core but differs critically in its linker (phenylene vs. pentanediylbis(oxy)) and substituents. Unlike Cisatracurium, it lacks quaternary ammonium groups, rendering it neutral and less water-soluble.
Vecuronium and Rocuronium
Like Cisatracurium, they are aminosteroidal quaternary ammonium compounds. Vecuronium’s steroidal backbone contrasts with Cisatracurium’s isoquinolinium structure, yet both act via competitive inhibition. Rocuronium’s rapid onset highlights how structural variations (e.g., rigid vs. flexible linkers) influence pharmacokinetics .
Electronic and Functional Analogues
Isoelectronic Cluster Compounds
Per , compounds with similar electronic configurations but differing geometries (e.g., "isovalency") may exhibit analogous reactivity. Cisatracurium’s bis-cationic structure could parallel cluster compounds with delocalized charge, though its biological activity is contingent on precise stereochemistry and receptor fit—factors absent in inorganic clusters .
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Selectivity and Safety: notes that certain ferroptosis-inducing compounds exhibit selectivity for cancer cells over normal tissues.
- Synthetic Challenges: The synthesis of bis-isoquinolinium compounds like Cisatracurium requires precise control over stereochemistry and quaternization steps, as highlighted in ’s methodology for analogous structures .
- Environmental and Regulatory Considerations : emphasizes the need for alternatives to PFAS in firefighting foams. While unrelated directly, this underscores broader trends in chemical design where charged, biodegradable compounds (e.g., Cisatracurium’s ester-based linker) are prioritized over persistent pollutants .
Biological Activity
The compound 2,2'-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) diiodide , also known as a complex isoquinolinium derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity based on available literature and research findings.
- CAS Number : 96946-52-0
- Molecular Formula : C53H72N2O12·2[C6H5O3S]
- Molecular Weight : 1243.49 g/mol
The biological activity of this compound is primarily attributed to its structural features, which include:
- Isoquinolinium moiety : Known for various pharmacological effects including antitumor and antimicrobial activities.
- Dimethoxyphenyl groups : These groups can enhance lipophilicity and influence the interaction with biological membranes.
Antimicrobial Activity
Several studies have indicated that compounds with isoquinolinium structures exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown effectiveness against various bacterial strains.
Antitumor Activity
Research into similar isoquinolinium derivatives suggests potential antitumor activity. For instance:
- Case Study 1 : A study on a structurally related isoquinolinium compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound may also exhibit neuroprotective properties:
- Case Study 2 : Isoquinolinium derivatives have been studied for their ability to protect neuronal cells from oxidative stress. In vitro studies showed reduced levels of reactive oxygen species (ROS) in neuronal cultures treated with these compounds.
Data Tables
Research Findings
- Antimicrobial Studies : In vitro tests have shown that isoquinolinium compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes.
- Cytotoxicity Assays : A comparative analysis of related compounds revealed IC50 values indicating significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis via mitochondrial pathways.
- Neuroprotection : Experimental models suggest that these compounds can mitigate neurodegeneration by scavenging free radicals and reducing inflammation in neuronal tissues.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis involves multi-step organic reactions, including coupling and alkylation steps. A validated approach includes:
- Step 1: Reacting 6-methoxy-salicylaldehyde derivatives with diamine precursors under reflux in ethanol to form intermediate Schiff bases ().
- Step 2: Introducing iodides via quaternization reactions, ensuring stoichiometric control of diiodide salt formation.
- Purification: Recrystallization from ethanol or methanol under slow evaporation to obtain single crystals for structural validation ( ).
- Key Tip: Monitor reaction progress using thin-layer chromatography (TLC) to isolate intermediates.
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- 1H/13C NMR Spectroscopy: Essential for confirming proton environments, especially methoxy (-OCH3) and isoquinolinium aromatic protons. Integrate peak areas to verify stoichiometry of substituents ( ).
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and quaternary ammonium (N⁺–I⁻, ~1200 cm⁻¹) functional groups ( ).
- X-ray Crystallography: Resolve stereochemical ambiguities and confirm diiodide counterion placement ().
Advanced: How to resolve discrepancies in spectroscopic data during characterization?
Answer:
- Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to identify misassignments.
- Dynamic NMR Studies: Detect conformational flexibility in the pentanediyl linker that may cause splitting or broadening of signals.
- Crystallographic Reference: Align observed bond lengths/angles with single-crystal X-ray data ().
- Contradiction Handling: If IR lacks expected carbonyl peaks, verify reaction completion via LC-MS to rule out unreacted intermediates.
Advanced: What strategies enhance stability during biological assays?
Answer:
- pH Control: Maintain solutions at pH 4–6 to minimize hydrolysis of the ester and ether linkages ( ).
- Temperature: Store lyophilized samples at –20°C; avoid repeated freeze-thaw cycles.
- Light Sensitivity: Shield from UV light due to the dimethoxyphenyl moieties’ susceptibility to photodegradation.
- Buffer Compatibility: Pre-test solubility in PBS or saline with 0.1% DMSO to prevent aggregation ().
Advanced: How does the diiodide form influence receptor binding compared to other salts?
Answer:
- Ionic Strength Impact: The diiodide’s larger ionic radius may reduce binding affinity compared to smaller anions (e.g., chloride) due to steric hindrance.
- Comparative Studies: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics of different salt forms.
- Biological Relevance: Reference structural analogs like Atracurium (a bisbenzenesulfonate neuromuscular agent) to infer receptor interactions ( ).
Advanced: How to model degradation pathways under physiological conditions?
Answer:
- Accelerated Stability Testing: Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
- LC-MS/MS Analysis: Identify degradation products (e.g., free isoquinolinium or demethylated derivatives).
- Computational Tools: Apply AI-driven platforms (e.g., COMSOL Multiphysics) to predict hydrolysis kinetics and optimize molecular stability ( ).
Basic: What are critical considerations for purification protocols?
Answer:
- Solvent Selection: Use ethanol for recrystallization to balance solubility and yield ().
- Counterion Exchange: Perform anion-exchange chromatography if iodide contamination is detected.
- Purity Criteria: Validate ≥95% purity via HPLC with UV detection at 254 nm ( ).
Advanced: How to validate the compound’s stability in long-term storage?
Answer:
- Forced Degradation Studies: Expose samples to heat (60°C), humidity (75% RH), and light (1.2 million lux-hours).
- Analytical Monitoring: Track changes using differential scanning calorimetry (DSC) for phase transitions and mass loss via TGA.
- Regulatory Alignment: Follow ICH Q1A(R2) guidelines for stability testing protocols ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
